The synthesis of nolasiban involves a complex eight-step process starting from 4-bromobenzoic acid. The method includes several key reactions:
The detailed technical aspects of each reaction are monitored using techniques such as proton nuclear magnetic resonance spectroscopy and thin-layer chromatography to ensure completion and purity.
Nolasiban primarily acts through its competitive antagonism at the oxytocin receptor. The chemical reactions involved in its mechanism include:
Nolasiban's mechanism of action involves several processes:
Nolasiban exhibits several notable physical and chemical properties:
Nolasiban's primary application lies within the realm of reproductive health:
Nolasiban (chemical name: 4-[(4S)-4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]benzonitrile) is an orally active, selective oxytocin receptor antagonist (OTR-ant) developed to address the critical challenge of embryo implantation failure in assisted reproductive technologies (ART). Its development emerged from the recognition that uterine receptivity—not embryo quality—is the limiting factor in approximately one-third of IVF failures [1] [7]. By targeting oxytocin-mediated pathways implicated in uterine contractility, perfusion, and decidualization, nolasiban represents a pharmacologic strategy to optimize the endometrial environment during embryo transfer (ET).
Oxytocin (OT), a neurohypophysial hormone, binds to G-protein-coupled oxytocin receptors (OTR) densely expressed in the myometrium, endometrium, and uterine vasculature during the implantation window. Elevated OT signaling in hormonally primed IVF cycles contributes to:
Preclinical studies confirmed that OTR blockade:
Table 1: Key Molecular Targets of Nolasiban in Endometrial Receptivity
Gene | Function in Implantation | Regulation by Nolasiban |
---|---|---|
CXCL12 | Chemoattraction of trophoblasts | Upregulated [2] |
DPP4 | Matrix remodeling during invasion | Upregulated [2] |
OLFM4 | Embryo-endometrial adhesion | Upregulated [2] |
IDO2 | Immunomodulation of decidua | Downregulated [4] |
Nolasiban’s pharmacologic profile distinguishes it from peptide-based OTR antagonists (e.g., atosiban):
Table 2: Clinical Efficacy of Nolasiban in IVF Cycles (Meta-Analysis of IMPLANT Trials [1])
Outcome | Nolasiban 900 mg (n=846) | Placebo (n=864) | Treatment Effect (95% CI) |
---|---|---|---|
Ongoing Pregnancy (10 wks) | 35.8% | 30.8% | +5.0% (0.5–9.6%) |
Live Birth Rate | 32.6% | 28.2% | +4.4% (−0.10–8.93%) |
Clinical Pregnancy | 42.4% | 37.2% | +5.2% (0.8–9.6%) |
Mechanistic studies in healthy volunteers demonstrated:
Notably, pharmacokinetic/pharmacodynamic modeling revealed a positive correlation between nolasiban exposure and pregnancy likelihood, suggesting higher doses (e.g., 1800 mg) may be more effective [1] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7